molecular formula C16H16N2O2 B2510551 N-({4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}methyl)prop-2-enamide CAS No. 2094333-09-0

N-({4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}methyl)prop-2-enamide

Cat. No.: B2510551
CAS No.: 2094333-09-0
M. Wt: 268.316
InChI Key: GRUATHIOWQMDHR-UHFFFAOYSA-N
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Description

N-({4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}methyl)prop-2-enamide is an organic compound that belongs to the class of benzanilides These compounds are characterized by the presence of an anilide group where the carboxamide group is substituted with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}methyl)prop-2-enamide typically involves the reaction of 2-oxo-1,2-dihydropyridine derivatives with benzyl halides under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the dihydropyridine attacks the benzyl halide, forming the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-({4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}methyl)prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Oxazolo[5,4-b]pyridin-2-amines.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the alkyl halide used.

Scientific Research Applications

N-({4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}methyl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}methyl)prop-2-enamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}methyl)prop-2-enamide is unique due to its specific structural features, such as the presence of the 2-oxo-1,2-dihydropyridine moiety and the benzyl substitution. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[4-[(2-oxopyridin-1-yl)methyl]phenyl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-2-15(19)17-11-13-6-8-14(9-7-13)12-18-10-4-3-5-16(18)20/h2-10H,1,11-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUATHIOWQMDHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC=C(C=C1)CN2C=CC=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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